molecular formula C11H13N3S B13686936 2-Amino-5-(4-propylphenyl)-1,3,4-thiadiazole

2-Amino-5-(4-propylphenyl)-1,3,4-thiadiazole

Cat. No.: B13686936
M. Wt: 219.31 g/mol
InChI Key: YZVRFQDSGKMCSD-UHFFFAOYSA-N
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Description

2-Amino-5-(4-propylphenyl)-1,3,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with an amino group and a propylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-propylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with 4-propylbenzoyl chloride in the presence of a base, followed by cyclization to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-propylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

2-Amino-5-(4-propylphenyl)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-propylphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile: This compound has a similar structure but contains a thiophene ring instead of a thiadiazole ring.

    2-Amino-5-methyl-4-(4-propylphenyl)-3-thiophenecarbonitrile: Another similar compound with a thiophene ring and a carbonitrile group.

Uniqueness

2-Amino-5-(4-propylphenyl)-1,3,4-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications.

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

5-(4-propylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H13N3S/c1-2-3-8-4-6-9(7-5-8)10-13-14-11(12)15-10/h4-7H,2-3H2,1H3,(H2,12,14)

InChI Key

YZVRFQDSGKMCSD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NN=C(S2)N

Origin of Product

United States

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